molecular formula C14H19FN2O B5818122 1-[4-(4-Fluorophenyl)piperazin-1-yl]butan-1-one

1-[4-(4-Fluorophenyl)piperazin-1-yl]butan-1-one

Cat. No.: B5818122
M. Wt: 250.31 g/mol
InChI Key: HABAROMQMJRMMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-Fluorophenyl)piperazin-1-yl]butan-1-one is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Fluorophenyl)piperazin-1-yl]butan-1-one typically involves the reaction of 4-fluorophenylpiperazine with a butanone derivative. One common method includes the use of 4-chloro-4’-fluorobutyrophenone as a starting material, which reacts with piperazine under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Fluorophenyl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[4-(4-Fluorophenyl)piperazin-1-yl]butan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-Fluorophenyl)piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the piperazine ring facilitates its interaction with neurotransmitter systems. This compound may modulate the activity of receptors such as serotonin or dopamine receptors, leading to various pharmacological effects .

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)butan-1-one
  • 4-Fluoro-4-(4-(2-pyridyl)piperazin-1-yl)butyrophenone
  • 1-(4-Fluorophenyl)-4-(1-piperazinyl)butan-1-one

Comparison: 1-[4-(4-Fluorophenyl)piperazin-1-yl]butan-1-one is unique due to its specific substitution pattern and the presence of the butanone moiety. This structural arrangement imparts distinct physicochemical properties and biological activities compared to its analogs. For example, the presence of the fluorophenyl group enhances its lipophilicity and receptor binding affinity, making it a valuable compound for pharmacological studies .

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c1-2-3-14(18)17-10-8-16(9-11-17)13-6-4-12(15)5-7-13/h4-7H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABAROMQMJRMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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